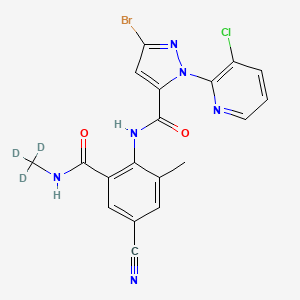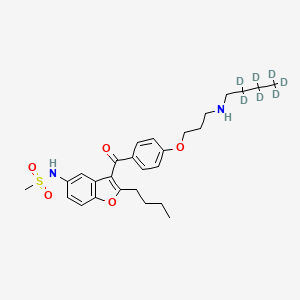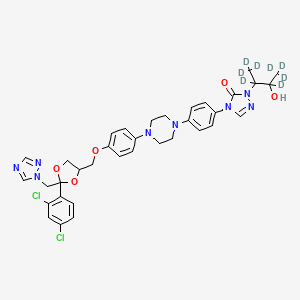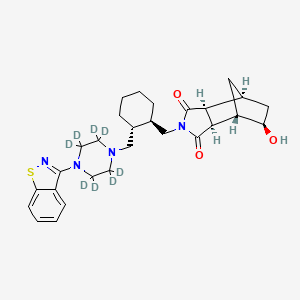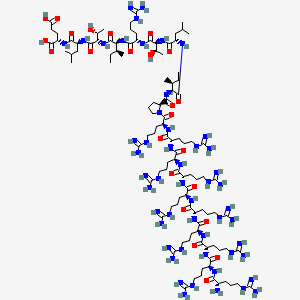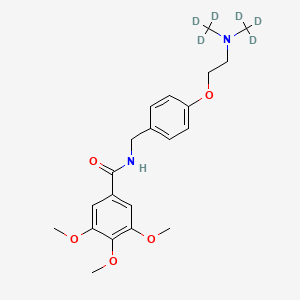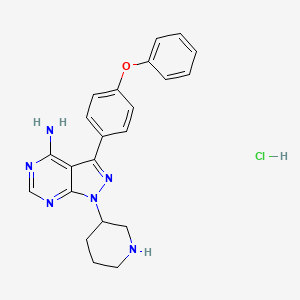
INCB052793
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
INCB052793 is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1), with potential antineoplastic activity. Upon oral administration, this compound specifically binds to and inhibits the phosphorylation of JAK1, which interferes with JAK-dependent signaling and may lead to an inhibition of cellular proliferation in JAK1-overexpressing tumor cells. The JAK-STAT (signal transducer and activator of transcription) signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.
Scientific Research Applications
Data-Intensive Analysis in Scientific Research
Data-intensive science involves a variety of software applications to support analyses and processes. Essential requirements for these applications include interoperability, integration, automation, reproducibility, and efficient data handling. No single technology can address all requirements in scientific processes, thus hybrid technologies are often necessary. This concept is crucial for understanding the multifaceted applications of INCB052793 in scientific research (Yao, Rabhi, & Peat, 2014).
The Role of Scientific Research in Society
Scientific research, including studies on compounds like this compound, is integral to exploring the universe and living things, leading to beneficial applications and technologies. The theme of the "Beauty and Benefits of Science" emphasizes the impact of scientific discovery on humanity and wealth creation (Press, 2013).
Data Sharing in Scientific Research
Data sharing is a crucial aspect of the scientific method, facilitating the verification of results and extending research. However, scientists often face barriers such as lack of time and funding, impacting data sharing practices. This is relevant for research involving this compound, as data sharing enhances reproducibility and scientific progress (Tenopir et al., 2011).
Scientific Legacy Code and Large-Scale Applications
Large-scale scientific applications, like those that might involve this compound, are often complex and costly to maintain. The introduction of unit testing frameworks can help optimize software design and understand undocumented code, enhancing the research efficiency (Yao, Wang, Sun, & Zhong, 2017).
Statistical Software in Scientific Research
Statistical software like SPSS and Minitab are widely used in data analysis for scientific research. Understanding the trends and usage patterns of these software tools is essential for analyzing data generated in studies, including those involving this compound (Okagbue, Oguntunde, Obasi, & Akhmetshin, 2021).
Enhancing Collaborative Science through Hackathons
Hackathons accelerate scientific discoveries and knowledge transfer, which can be beneficial for research on this compound. They enhance collaborative science by enabling peer review before publication and driving reproducibility of scientific analyses (Ghouila et al., 2018).
Research Metrics in Scientific Research
The increasing importance of research metrics, such as Journal Impact Factor and h-index, affects scientific research, including studies on this compound. These metrics are crucial for a researcher’s output and a journal’s academic reputation (Grech & Rizk, 2018).
properties
Molecular Formula |
C20H16FN7OS |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
synonyms |
INCB052793; INCB-052793; INCB 052793.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



